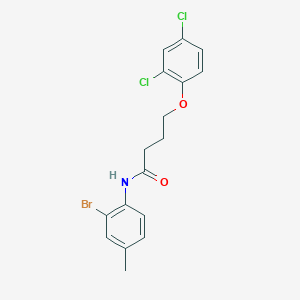![molecular formula C21H24N2O2 B4578302 N-[4-(1-azepanylcarbonyl)phenyl]-3-methylbenzamide](/img/structure/B4578302.png)
N-[4-(1-azepanylcarbonyl)phenyl]-3-methylbenzamide
Descripción general
Descripción
- N-[4-(1-azepanylcarbonyl)phenyl]-3-methylbenzamide is a compound identified in the context of pharmacological research and has been explored for its potential applications in various areas, including anticancer treatments. While not specifically addressed in the provided literature, compounds with similar structures have been studied extensively for their biological activities and pharmaceutical properties (Theoclitou et al., 2011).
Synthesis Analysis
- The synthesis of compounds structurally similar to N-[4-(1-azepanylcarbonyl)phenyl]-3-methylbenzamide often involves complex reactions, including acylation and crystallization processes. These methods are crucial for achieving the desired structural and chemical properties of the compound (He et al., 2014).
Molecular Structure Analysis
- The molecular structure of benzamide derivatives, including those similar to N-[4-(1-azepanylcarbonyl)phenyl]-3-methylbenzamide, has been analyzed through methods like X-ray diffraction and density functional theory (DFT) calculations. These studies provide insights into the conformation and geometry of the molecules, which are crucial for understanding their chemical behavior and interactions (Duke & Codding, 1992).
Chemical Reactions and Properties
- Benzamide derivatives exhibit a range of chemical reactions and properties, including the formation of specific phenotypes characteristic of certain biochemical pathways. The chemical behavior of these compounds is influenced by their molecular structure and the nature of their substituents (Karabulut et al., 2014).
Physical Properties Analysis
- The physical properties of benzamide derivatives are characterized by spectroscopic methods like NMR, IR, and MS. These properties are essential for understanding the compound's stability, reactivity, and potential applications (Al Mamari & Al Lawati, 2019).
Chemical Properties Analysis
- Benzamide derivatives' chemical properties, such as their reactivity and interaction with other molecules, are influenced by their molecular structure. Studies involving crystallography and molecular modeling help in understanding these interactions and the resulting chemical behavior (Fong et al., 1996).
Aplicaciones Científicas De Investigación
Potential Anticancer Applications
- A study on (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), a novel kinesin spindle protein (KSP) inhibitor, highlighted its efficacy in inhibiting cell mitosis, leading to cellular death, and showed promise as a potential anticancer agent. The pharmacokinetic profile and in vivo efficacy support its clinical development for cancer treatment (Theoclitou et al., 2011).
Diagnostic and Therapeutic Research
- Research involving N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs carbon paste electrode for the electrocatalytic determination of biomolecules like glutathione and piroxicam suggests potential diagnostic and therapeutic applications. This study underscores the electrode's efficacy in determining the analytes in real samples, offering a new avenue for medical diagnostics (Karimi-Maleh et al., 2014).
Biochemical and Pharmacological Research
- AZD2327, a selective agonist of the δ-opioid receptor, was studied for its potential in treating psychiatric disorders through its antidepressant and anxiolytic activities. This compound's unique action mechanism suggests its utility in exploring new treatments for mood regulation (Hudzik et al., 2011).
Material Science and Nanotechnology
- The synthesis and application of FePt/CNTs nanocomposites for biosensing demonstrate the intersection of chemistry, nanotechnology, and biomedicine. Such research is pivotal in developing more sensitive and specific diagnostic tools, which could be applied to a wide range of compounds including N-[4-(1-azepanylcarbonyl)phenyl]-3-methylbenzamide (Karimi-Maleh et al., 2014).
Propiedades
IUPAC Name |
N-[4-(azepane-1-carbonyl)phenyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-16-7-6-8-18(15-16)20(24)22-19-11-9-17(10-12-19)21(25)23-13-4-2-3-5-14-23/h6-12,15H,2-5,13-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLKGKDBLPWDPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-{[({4-allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4578219.png)

![{3-(3-methoxybenzyl)-1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}methanol](/img/structure/B4578242.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4578246.png)
![N-cyclohexyl-2-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetamide](/img/structure/B4578258.png)
![methyl 1-cyclopropyl-2-mercapto-7-(3-nitrophenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4578270.png)
![3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4578277.png)

![N-[4-(aminosulfonyl)phenyl]-3-[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide](/img/structure/B4578293.png)

![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B4578304.png)
![methyl 2-[(3,4-dimethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4578311.png)

